molecular formula C19H23ClO6 B8359244 Diethyl 2-(4-(4-chlorophenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate

Diethyl 2-(4-(4-chlorophenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate

Cat. No. B8359244
M. Wt: 382.8 g/mol
InChI Key: YRLARNFIVKWLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(4-(4-chlorophenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate is a useful research compound. Its molecular formula is C19H23ClO6 and its molecular weight is 382.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H23ClO6

Molecular Weight

382.8 g/mol

IUPAC Name

diethyl 2-[4-(4-chlorophenyl)oxane-4-carbonyl]propanedioate

InChI

InChI=1S/C19H23ClO6/c1-3-25-17(22)15(18(23)26-4-2)16(21)19(9-11-24-12-10-19)13-5-7-14(20)8-6-13/h5-8,15H,3-4,9-12H2,1-2H3

InChI Key

YRLARNFIVKWLFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1(CCOCC1)C2=CC=C(C=C2)Cl)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (0.500 g, 2.08 mmol) in IPAc (2.5 mL) was added DMF (0.050 mL). Oxalyl chloride (0.277 g, 0.19 mL, 2.18 mmol) was then added at ambient temperature over a period of 20 minutes. The resulting solution was stirred at room temperature for a period of 2 hours. In a separate flask, a solution of diethyl malonate (0.420 g, 0.40 mL, 2.60 mmol) in IPAc (3.5 mL) was treated with MgCl2 (0.247 g, 2.60 mmol). The resulting slurry was aged at room temperature for 30 minutes and subsequently treated with TEA (0.704 g, 0.97 mL, 2.60 mmol). After a further 2 hours at ambient temperature, the malonate slurry was cooled to 5° C. and treated with the acyl chloride solution. The resulting mixture was aged at room temperature for 2 hours then treated with a 5N HCl solution (2.5 mL). The organic layer was separated, and the aqueous layer was extracted 3 times with IPAc (2.5 mL). The organic phases were combined, dried (MgSO4), and concentrated under reduced pressure to afford the title compound as an orange oil. MS m/e=383.2 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 mL
Type
solvent
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.247 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
0.97 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Seven

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